molecular formula C18H9F6N3 B3031888 2,8-Bis(trifluoromethyl)-2'-(2-pyridyl)-4-quinolineacetonitrile CAS No. 83012-12-8

2,8-Bis(trifluoromethyl)-2'-(2-pyridyl)-4-quinolineacetonitrile

Cat. No.: B3031888
CAS No.: 83012-12-8
M. Wt: 381.3 g/mol
InChI Key: WCAXLPSKVMAJSQ-UHFFFAOYSA-N
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Description

2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile is a complex organic compound that features a quinoline core with trifluoromethyl and pyridyl substituents

Scientific Research Applications

2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a fluorescent probe in biological imaging and diagnostic applications.

    Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic and optical properties.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word is “Danger”. Precautionary statements include P301 + P310, which advise taking specific actions if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide and a suitable catalyst.

    Attachment of the Pyridyl Group: The pyridyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and a palladium catalyst.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and acetonitrile groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Material Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its semiconducting properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Bis(trifluoromethyl)-4-quinolinecarboxylic acid
  • 2,8-Bis(trifluoromethyl)-4-quinolinecarboxamide
  • 2,8-Bis(trifluoromethyl)-4-quinolineethanol

Uniqueness

2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile is unique due to the presence of both trifluoromethyl and pyridyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications requiring specific electronic characteristics and molecular interactions.

Properties

IUPAC Name

2-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-pyridin-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F6N3/c19-17(20,21)13-5-3-4-10-11(8-15(18(22,23)24)27-16(10)13)12(9-25)14-6-1-2-7-26-14/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAXLPSKVMAJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003064
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83012-12-8
Record name α-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83012-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,2-Pyridyl-2,8-bis(trifluoromethyl)quinoline-4-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083012128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,2-pyridyl-2,8-bis(trifluoromethyl)quinoline-4-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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